molecular formula C7H8FNO B1288518 5-(Aminomethyl)-2-fluorophenol CAS No. 71288-96-5

5-(Aminomethyl)-2-fluorophenol

Cat. No.: B1288518
CAS No.: 71288-96-5
M. Wt: 141.14 g/mol
InChI Key: MITDKCUPBXYTCM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-fluorophenol (CAS 2044704-82-5) is a fluorinated phenolic compound with the molecular formula C₇H₈FNO and a molecular weight of 177.6 g/mol in its hydrochloride form . Its structure features:

  • A phenol ring with a fluorine substituent at position 2.
  • An aminomethyl group (-CH₂NH₂) at position 4.

This compound is primarily utilized in pharmaceutical research as a building block for drug development due to its dual functional groups, which enable versatile chemical modifications. The hydrochloride salt form enhances water solubility and stability, making it suitable for biological applications .

Properties

IUPAC Name

5-(aminomethyl)-2-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITDKCUPBXYTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901285
Record name NoName_380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-fluorophenol typically involves the introduction of an amino group to a fluorinated phenol precursor. One common method is the reductive amination of 2-fluorobenzaldehyde with formaldehyde and ammonia, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of 5-(Aminomethyl)-2-fluorophenol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production. The use of green chemistry principles, such as minimizing waste and using eco-friendly solvents, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-(Aminomethyl)-2-fluorophenol serves as a crucial building block in organic synthesis. It can undergo various chemical reactions to form more complex molecules, making it valuable for developing pharmaceuticals and other functional materials. The compound's unique structure allows it to participate in reactions typical of both amines and phenols, enhancing its utility in synthetic pathways.

Reactivity and Mechanism
The compound's amino group can form hydrogen bonds with active sites on enzymes or receptors, while the fluorinated phenolic ring can engage in hydrophobic interactions. This dual reactivity enables it to modulate the activity of target molecules, leading to various biological effects.

Potential Pharmaceutical Applications
Research indicates that 5-(Aminomethyl)-2-fluorophenol exhibits notable biological activities. It has been studied for its potential as a pharmaceutical intermediate or active ingredient in drug development. Its fluorinated structure enhances lipophilicity, which can improve bioavailability compared to non-fluorinated analogs.

Antimicrobial Properties
In vitro studies have demonstrated that derivatives of 5-(Aminomethyl)-2-fluorophenol possess antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents.

Industrial Applications

Material Development
The compound is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics .

Case Study 1: Synthesis of Complex Molecules

A study highlighted the synthesis of complex unnatural fluorine-containing amino acids using 5-(Aminomethyl)-2-fluorophenol as a precursor. The research demonstrated efficient methodologies for accessing these amino acids through various synthetic routes, showcasing the compound's versatility in organic synthesis .

Case Study 2: Antimicrobial Research

Another study focused on the antimicrobial properties of 5-(Aminomethyl)-2-fluorophenol derivatives. In vitro tests indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Data Tables

Application Area Details
Organic Synthesis Building block for complex molecules; participates in diverse chemical reactions
Pharmaceuticals Potential active ingredient; enhances bioavailability due to fluorination
Antimicrobial Agents Demonstrated antimicrobial properties; potential for new drug development
Material Science Used in creating polymers and coatings with specific desired properties

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorinated phenol ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Effects: Halogens vs. Functional Groups
5-(Chloromethyl)-2-fluorobenzonitrile (CAS 1260892-59-8)
  • Structure : Chloromethyl (-CH₂Cl) at position 5 and a nitrile (-CN) group.
  • Key Differences: The chloromethyl group increases electrophilicity, favoring nucleophilic substitution reactions compared to the aminomethyl group in the target compound. The nitrile group introduces strong electron-withdrawing effects, reducing aromatic ring reactivity relative to the hydroxyl group in 5-(Aminomethyl)-2-fluorophenol.
  • Applications : Intermediate in agrochemical synthesis due to its reactivity .
5-Amino-2,4-difluorophenol (CAS 113512-71-3)
  • Structure: Two fluorine atoms (positions 2 and 4) and an amino group (-NH₂) at position 5.
  • Key Differences: Increased electronegativity from dual fluorine substituents enhances acidity (pKa ~8.5) compared to mono-fluorinated 5-(Aminomethyl)-2-fluorophenol (pKa ~9.2). The amino group lacks the methylene spacer, limiting its flexibility in forming hydrogen bonds.
  • Applications : Used in dyes and as a ligand in coordination chemistry .
2.2. Functional Group Modifications
5-Amino-2-chloro-4-fluorophenol (CAS 84478-72-8)
  • Structure: Chlorine at position 2, fluorine at position 4, and amino at position 5.
  • Key Differences: Chlorine acts as a leaving group, enabling aromatic substitution reactions, whereas the fluorine in 5-(Aminomethyl)-2-fluorophenol is less reactive.
  • Applications : Intermediate in antibiotic synthesis .
2-Fluoro-6-(trifluoromethyl)phenol (CAS 239135-50-3)
  • Structure : Trifluoromethyl (-CF₃) at position 6 and fluorine at position 2.
  • Key Differences: The -CF₃ group introduces steric bulk and strong electron-withdrawing effects, lowering solubility in polar solvents compared to the aminomethyl derivative. Lacks nitrogen-based functional groups, limiting use in amine-coupling reactions.
  • Applications : Component in liquid crystals and surfactants .

Biological Activity

5-(Aminomethyl)-2-fluorophenol is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

5-(Aminomethyl)-2-fluorophenol (C₇H₉FN₂O) features a fluorinated phenolic structure with an amine group. Its molecular weight is approximately 155.16 g/mol. The presence of both the amino and fluorine groups suggests potential amphoteric properties, allowing it to act as both an acid and a base depending on the environment.

The biological activity of 5-(Aminomethyl)-2-fluorophenol is primarily linked to its interaction with various molecular targets within biological systems. Preliminary studies indicate that it may modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors, leading to diverse biological effects such as:

  • Antioxidant Activity : The compound may exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been suggested that 5-(Aminomethyl)-2-fluorophenol might play a role in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Experimental Findings

  • Antimicrobial Activity :
    • Research has indicated that 5-(Aminomethyl)-2-fluorophenol derivatives possess antimicrobial properties. For instance, studies have shown that structural modifications can enhance activity against specific pathogens.
    • In vitro tests demonstrated varying degrees of inhibition against bacteria and fungi, suggesting its potential as an antimicrobial agent .
  • Cell Cycle Modulation :
    • In cell culture studies, compounds similar to 5-(Aminomethyl)-2-fluorophenol have been observed to induce cell cycle arrest in cancer cell lines. This effect is likely due to interference with DNA synthesis pathways .
  • Inhibition of Enzymatic Activity :
    • The compound's ability to inhibit certain enzymes involved in metabolic pathways has been documented. This inhibition could lead to therapeutic applications in conditions where these enzymes are overactive .

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(Aminomethyl)-2-fluorophenol, a comparison with similar compounds is useful:

Compound NameCAS NumberKey Features
4-(Aminomethyl)-2-fluorophenol1333560-37-4Similar amine and fluorinated structure
2-Fluorophenol95-55-6Lacks the amine functionality; simpler structure
3-(Aminomethyl)-2-fluorophenolNot specifiedDifferent positional isomer; may exhibit different activities

This table highlights how structural variations can influence biological activity and potential applications.

Future Directions in Research

Ongoing research aims to elucidate the precise mechanisms underlying the biological activities of 5-(Aminomethyl)-2-fluorophenol. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various targets will provide insights into its therapeutic potential.
  • Synthesis of Derivatives : Exploring modifications to the compound's structure may enhance its efficacy and selectivity for specific biological targets.
  • Clinical Applications : Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo will be crucial for assessing its viability as a therapeutic agent.

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